molecular formula C28H30N2O9 B11058140 Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(3-ethoxy-4-methoxybenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(3-ethoxy-4-methoxybenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11058140
M. Wt: 538.5 g/mol
InChI Key: IJIKMRGKUQQPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-{1-(1,3-BENZODIOXOL-5-YL)-3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{1-(1,3-BENZODIOXOL-5-YL)-3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. The process may include:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with formaldehyde.

    Amino Acid Derivative Synthesis: The preparation of the amino acid derivative through amination and esterification reactions.

    Coupling Reactions: The coupling of the benzodioxole moiety with the amino acid derivative using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

    Final Cyclization and Esterification: The final steps involve cyclization to form the pyridine ring and esterification to obtain the ethyl ester.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development targeting specific enzymes or receptors.

    Pharmacology: Studying its effects on biological systems and potential therapeutic uses.

    Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to downstream biological effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-{1-(1,3-BENZODIOXOL-5-YL)-3-[(3-METHOXY-4-METHOXYBENZYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE
  • ETHYL 5-{1-(1,3-BENZODIOXOL-5-YL)-3-[(3-ETHOXY-4-HYDROXYBENZYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE

Uniqueness

The uniqueness of ETHYL 5-{1-(1,3-BENZODIOXOL-5-YL)-3-[(3-ETHOXY-4-METHOXYBENZYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H30N2O9

Molecular Weight

538.5 g/mol

IUPAC Name

ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-[(3-ethoxy-4-methoxyphenyl)methylamino]-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C28H30N2O9/c1-4-36-22-10-16(6-8-20(22)35-3)13-29-24(31)12-18(17-7-9-21-23(11-17)39-15-38-21)25-26(32)19(14-30-27(25)33)28(34)37-5-2/h6-11,14,18H,4-5,12-13,15H2,1-3H3,(H,29,31)(H2,30,32,33)

InChI Key

IJIKMRGKUQQPNT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)CC(C2=CC3=C(C=C2)OCO3)C4=C(C(=CNC4=O)C(=O)OCC)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.